Methacrolein-2,4-DNPH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

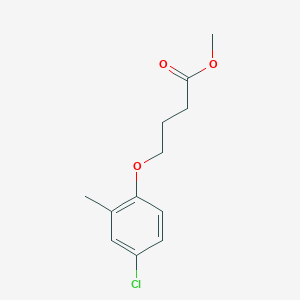

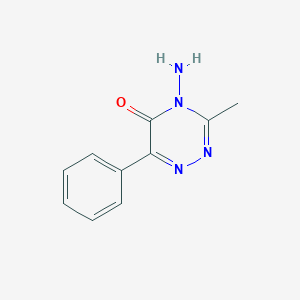

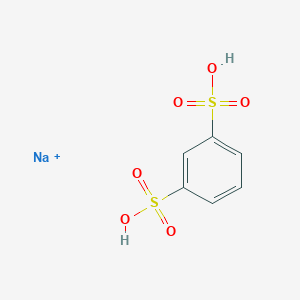

Methacrolein-2,4-dinitrophenylhydrazone, commonly known as Methacrolein-2,4-DNPH, is a derivative of methacrolein. It is formed by the reaction of methacrolein with 2,4-dinitrophenylhydrazine. This compound is primarily used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazones .

Mechanism of Action

Target of Action

Methacrolein-2,4-DNPH, also known as Methacrolein-2,4-dinitrophenylhydrazone, is a derivative of Methacrolein It’s known that dnph derivatives are commonly used in the analysis of aldehydes and ketones .

Mode of Action

It’s known that dnph derivatives, including this compound, are used in the derivatization of carbonyl compounds for their detection and analysis . The DNPH moiety reacts with the carbonyl group to form a hydrazone, which can be detected and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection .

Biochemical Pathways

Methacrolein, the parent compound, is known to be involved in the selective oxidation of isobutane to methacrylic acid and methacrolein .

Result of Action

As a dnph derivative, it’s used in the analysis of aldehydes and ketones, aiding in the detection and quantification of these compounds in various environmental matrices .

Action Environment

This compound is used as an analytical standard in environmental applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrolein-2,4-dinitrophenylhydrazone is synthesized by reacting methacrolein with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in a solvent such as acetonitrile or ethanol, followed by the addition of methacrolein. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for Methacrolein-2,4-dinitrophenylhydrazone are not extensively documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Methacrolein-2,4-dinitrophenylhydrazone primarily undergoes reactions typical of hydrazones. These include:

Oxidation: Methacrolein-2,4-dinitrophenylhydrazone can be oxidized to form corresponding oxides.

Reduction: It can be reduced back to methacrolein and 2,4-dinitrophenylhydrazine under specific conditions.

Substitution: The hydrazone group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed:

Oxidation: Corresponding oxides of methacrolein-2,4-dinitrophenylhydrazone.

Reduction: Methacrolein and 2,4-dinitrophenylhydrazine.

Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Methacrolein-2,4-dinitrophenylhydrazone is widely used in scientific research, particularly in:

Analytical Chemistry: For the detection and quantification of aldehydes and ketones in environmental samples, food products, and biological fluids.

Environmental Monitoring: Used to monitor air quality by detecting carbonyl compounds in the atmosphere.

Industrial Applications: Employed in quality control processes to ensure the purity of chemical products.

Biological Studies: Utilized in the study of metabolic pathways involving aldehydes and ketones

Comparison with Similar Compounds

- Acetaldehyde-2,4-dinitrophenylhydrazone

- Benzaldehyde-2,4-dinitrophenylhydrazone

- Acrolein-2,4-dinitrophenylhydrazone

- Propionaldehyde-2,4-dinitrophenylhydrazone

Comparison: Methacrolein-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with methacrolein, a compound with both aldehyde and alkene functionalities. This dual reactivity allows for more versatile applications in analytical chemistry compared to other similar compounds that may only react with simple aldehydes or ketones .

Properties

CAS No. |

5077-73-6 |

|---|---|

Molecular Formula |

C10H10N4O4 |

Molecular Weight |

250.21 g/mol |

IUPAC Name |

N-[(Z)-2-methylprop-2-enylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C10H10N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-6,12H,1H2,2H3/b11-6- |

InChI Key |

TUBWWZMXYOKKNG-WDZFZDKYSA-N |

SMILES |

CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

CC(=C)/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

5077-73-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of using methacrolein-2,4-DNPH in the analysis of diacetyl?

A: this compound serves as an internal standard in the described analytical method [, ]. This means a known amount of this compound is added to the air samples after collection.

Q2: Why is this method important for workplace safety?

A: Diacetyl is a volatile organic compound linked to severe respiratory problems, particularly in occupational settings [, ]. This method provides a validated way to measure diacetyl levels in the air, ensuring they are below established occupational exposure limits (OELs). This is critical for protecting worker health and safety in industries where diacetyl exposure is a concern.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)